Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate
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Overview
Description
Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including azido, hydroxy, phenyl, and fluorenylmethoxycarbonyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate typically involves multi-step organic reactions. The starting materials are carefully selected to introduce the desired functional groups in a controlled manner. Common synthetic routes may include:
Formation of the pyrano[3,2-D][1,3]dioxin ring: This step involves cyclization reactions using appropriate precursors under acidic or basic conditions.
Introduction of the azido group: Azidation reactions are performed using sodium azide or other azidating agents.
Protection and deprotection steps: Protecting groups such as tert-butyl and fluorenylmethoxycarbonyl are used to protect sensitive functional groups during intermediate steps and are later removed under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Hydrogenation using Pd/C (Palladium on carbon) or Staudinger reduction with triphenylphosphine.
Substitution: Halogenating agents like NBS (N-Bromosuccinimide) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the azido group will produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential use in drug development and delivery systems.
Industry: Applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The azido group may participate in click chemistry reactions, while the hydroxy and phenyl groups can engage in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate
- Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate
- Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the azido group, in particular, allows for unique click chemistry applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl 3-[(7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O9/c1-35(2,3)48-31(41)26(37-34(42)45-17-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25)18-43-33-28(38-39-36)29(40)30-27(46-33)19-44-32(47-30)20-11-5-4-6-12-20/h4-16,25-30,32-33,40H,17-19H2,1-3H3,(H,37,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYOABRVKHDUNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N=[N+]=[N-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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